molecular formula C8H9NO3 B2999541 2-(Pyridin-2-ylmethoxy)acetic acid CAS No. 301187-61-1

2-(Pyridin-2-ylmethoxy)acetic acid

Cat. No.: B2999541
CAS No.: 301187-61-1
M. Wt: 167.164
InChI Key: XBRTWUIFHFTUKK-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethoxy)acetic acid is an organic compound that features a pyridine ring attached to a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylmethoxy)acetic acid typically involves the reaction of pyridine-2-methanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and an organic solvent such as ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylmethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, often in the presence of a catalyst or under UV light.

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated or alkylated pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Similar structure but lacks the methoxy group.

    Pyridine-2-methanol: Precursor in the synthesis of 2-(Pyridin-2-ylmethoxy)acetic acid.

    2-(Pyridin-2-yl)ethanol: Similar structure with an ethyl group instead of a methoxyacetic acid moiety.

Uniqueness

This compound is unique due to the presence of both a pyridine ring and a methoxyacetic acid moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The methoxyacetic acid group can participate in additional reactions, such as esterification and amidation, further expanding its utility.

Properties

IUPAC Name

2-(pyridin-2-ylmethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)6-12-5-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRTWUIFHFTUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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